
2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione, also known as SU6656, is a small molecule inhibitor that has been widely used in scientific research. It was first developed as a Src kinase inhibitor, but its applications have expanded to include other kinases and biological processes.
Mecanismo De Acción
2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of kinases by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups from ATP to the substrate, which is required for kinase activity. 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione has been shown to be a competitive inhibitor of Src kinase, with a Ki value of 1.4 nM.
Biochemical and Physiological Effects:
2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione has also been reported to modulate synaptic plasticity and memory formation in the brain. In addition, 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the production of cytokines and chemokines in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its high potency and specificity for Src kinase. This allows for the selective inhibition of Src kinase activity, without affecting other kinases or cellular processes. However, one limitation of using 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione is its low solubility in water, which can make it difficult to use in certain experimental systems. In addition, 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione has been reported to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione in scientific research. One potential application is in the development of new cancer therapies, particularly for cancers that are driven by Src kinase activity. 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione may also be useful in the study of synaptic plasticity and memory formation in the brain, as well as in the regulation of immune cell function. In addition, further research is needed to understand the off-target effects of 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione on other kinases, and to develop more potent and selective inhibitors of Src kinase activity.
Métodos De Síntesis
The synthesis of 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione involves several steps, including the reaction of 2-chlorobenzylamine with phthalic anhydride to form 2-(2-chlorobenzyl)isoindole-1,3-dione, followed by the reaction of this intermediate with 2-bromo-5-chloropyridine to yield 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione. The purity of 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione has been used in a wide range of scientific research, including cancer biology, neuroscience, and immunology. It has been shown to inhibit the activity of several kinases, including Src, Fyn, Lyn, Yes, and Lck. 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione has also been reported to inhibit other biological processes, such as angiogenesis, cell migration, and cytokine production.
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-13-8-4-1-5-10(13)9-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWLGDPEVUWYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorobenzyl)isoindoline-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5720579.png)
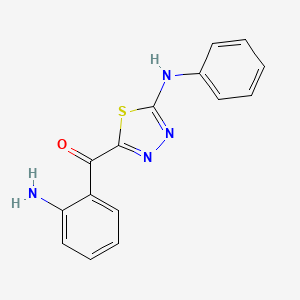
![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5720598.png)
![N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5720605.png)

![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)
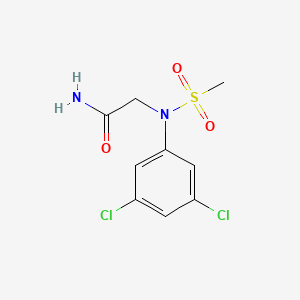
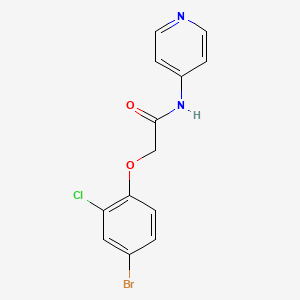

![N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)
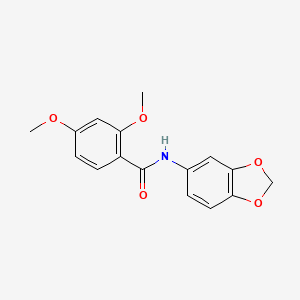
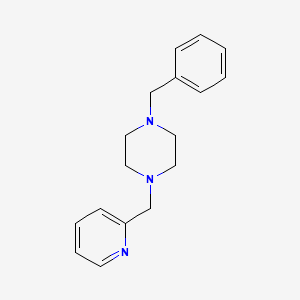
![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)
